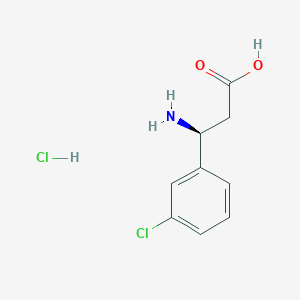
(3S)-3-amino-3-(3-chlorophenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes hydrolysis to yield the target compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and acidic or basic hydrolysis conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as nitro, amino, and alkylated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(3-chlorophenyl)propanoic acid
- 3-(3-chlorophenyl)propionic acid
Uniqueness
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C9H11Cl2NO2 |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Clé InChI |
VYUOMANELHODNB-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N.Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


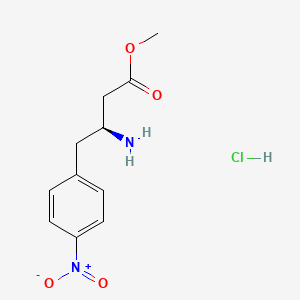
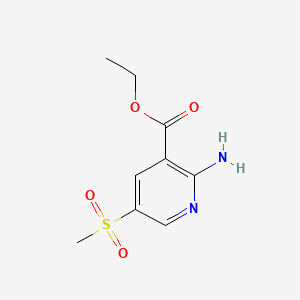

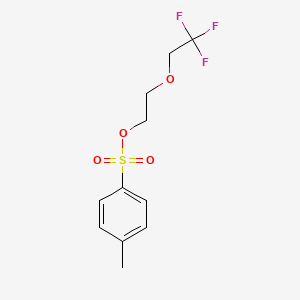
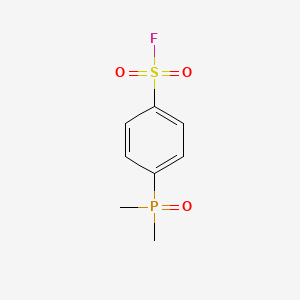
![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
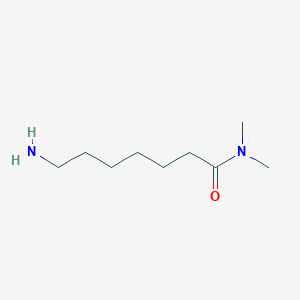
![2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13562451.png)
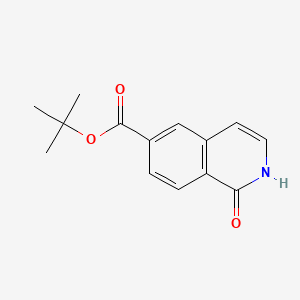
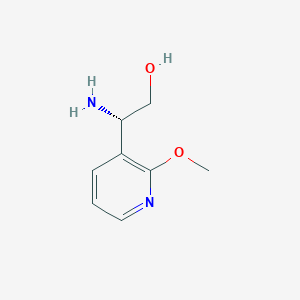

![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)
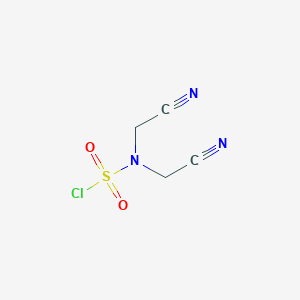
![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)
